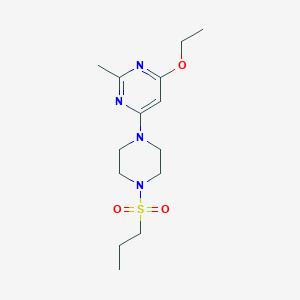
4-Ethoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Ethoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine” is a chemical compound that is part of the pyrimidine family . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of similar compounds involves a series of steps, including the design, synthesis, and characterization by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . A specific synthesis protocol for “4-Ethoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine” was not found in the available literature.Scientific Research Applications
Synthesis and Chemical Properties
4-Ethoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine, as part of a broader class of compounds, has been synthesized and studied for various applications, primarily focusing on its potential as an agent in medicinal chemistry and material science. For instance, novel heterocyclic compounds derived from similar structures have been investigated for their anti-inflammatory and analgesic properties, showing potential as cyclooxygenase inhibitors with significant COX-2 selectivity, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020). Additionally, derivatives of this compound class have been explored for their antiproliferative effects against human cancer cell lines, suggesting a promising avenue for anticancer agent development (Mallesha et al., 2012).
Antiviral Research
Research has also been conducted on analogs within this chemical family for their inhibition of HIV-1 reverse transcriptase, marking significant progress in the development of non-nucleoside reverse transcriptase inhibitors, a crucial class of antiretroviral drugs (Romero et al., 1994). This demonstrates the compound's relevance in contributing to therapies against viral infections.
Material Science and Pharmacological Studies
On a different note, studies have elucidated the structural characteristics of related compounds, showcasing their potential in material science for designing molecules with specific physical or chemical properties. For example, investigations into the condensation reactions of similar compounds have provided insights into the synthesis of derivatives with potential applications ranging from material processing to drug development (Barak, 1968).
Antimicrobial and Herbicidal Applications
Further explorations include the synthesis of compounds with remarkable antibacterial activities, highlighting the diverse biological applications of this chemical class. These compounds exhibit significant potency against various bacterial strains, suggesting their utility in developing new antimicrobial agents (Matsumoto & Minami, 1975). Additionally, derivatives of these compounds have been evaluated for their herbicidal activities, contributing to agricultural sciences by offering new tools for weed control (Nezu et al., 1996).
properties
IUPAC Name |
4-ethoxy-2-methyl-6-(4-propylsulfonylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3S/c1-4-10-22(19,20)18-8-6-17(7-9-18)13-11-14(21-5-2)16-12(3)15-13/h11H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIUZHXETVWEPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2=CC(=NC(=N2)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chlorobenzamide](/img/structure/B2779533.png)
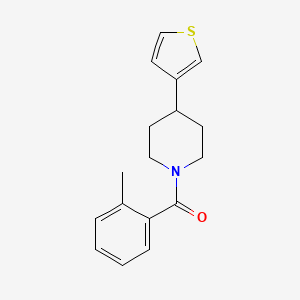

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2779536.png)
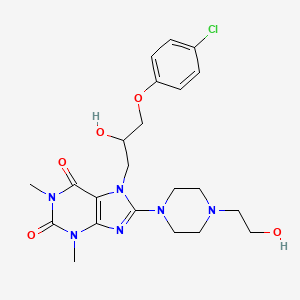

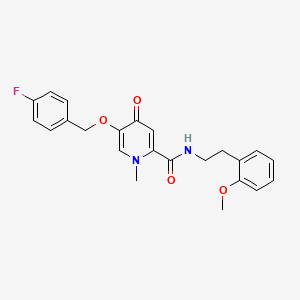

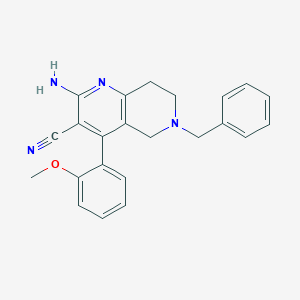

![(3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B2779549.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(4-chlorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2779551.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2779553.png)